molecular formula C22H18N6O4S B11250621 N-(4-acetamidophenyl)-2-((6-(benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

N-(4-acetamidophenyl)-2-((6-(benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B11250621
M. Wt: 462.5 g/mol
InChI Key: UUKRKUZGUCKMIB-UHFFFAOYSA-N
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Description

2-{[6-(2H-1,3-BENZODIOXOL-5-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]SULFANYL}-N-(4-ACETAMIDOPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxole ring, a triazolopyridazine moiety, and an acetamidophenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-{[6-(2H-1,3-BENZODIOXOL-5-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]SULFANYL}-N-(4-ACETAMIDOPHENYL)ACETAMIDE typically involves multiple steps, including the formation of the benzodioxole ring, the triazolopyridazine core, and the final coupling with the acetamidophenyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing conditions to minimize waste and improve efficiency .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature ranges from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-{[6-(2H-1,3-BENZODIOXOL-5-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]SULFANYL}-N-(4-ACETAMIDOPHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[6-(2H-1,3-BENZODIOXOL-5-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]SULFANYL}-N-(4-ACETAMIDOPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. For example, it may bind to a particular enzyme’s active site, blocking its activity and thereby affecting downstream processes .

Comparison with Similar Compounds

Similar compounds to 2-{[6-(2H-1,3-BENZODIOXOL-5-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]SULFANYL}-N-(4-ACETAMIDOPHENYL)ACETAMIDE include:

The uniqueness of 2-{[6-(2H-1,3-BENZODIOXOL-5-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]SULFANYL}-N-(4-ACETAMIDOPHENYL)ACETAMIDE lies in its combination of structural elements, which confer specific chemical and biological properties not found in simpler compounds.

Properties

Molecular Formula

C22H18N6O4S

Molecular Weight

462.5 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-[[6-(1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H18N6O4S/c1-13(29)23-15-3-5-16(6-4-15)24-21(30)11-33-22-26-25-20-9-7-17(27-28(20)22)14-2-8-18-19(10-14)32-12-31-18/h2-10H,11-12H2,1H3,(H,23,29)(H,24,30)

InChI Key

UUKRKUZGUCKMIB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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